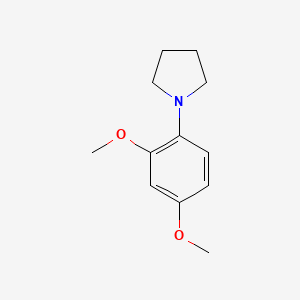
1-(2,4-dimethoxyphenyl)pyrrolidine
描述
1-(2,4-dimethoxyphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-dimethoxyphenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学研究应用
1-(2,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
作用机制
The mechanism of action of 1-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups on the benzene ring may enhance the compound’s binding affinity and selectivity towards these targets .
相似化合物的比较
1-Pyrrolidin-1-ylbenzene: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,4-Dimethoxybenzene: Lacks the pyrrolidine ring, affecting its reactivity and applications.
1-Pyrrolidin-1-yl-3,5-dimethoxybenzene: Similar structure but with methoxy groups at different positions, leading to variations in its properties and uses.
Uniqueness: 1-(2,4-dimethoxyphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-6-11(12(9-10)15-2)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
NBFRUPVXXIIAEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2CCCC2)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
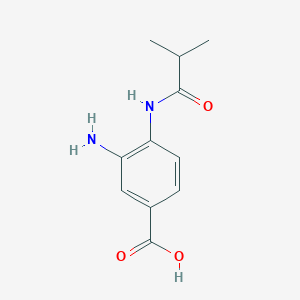
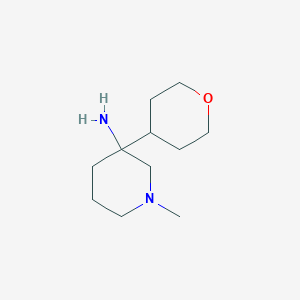
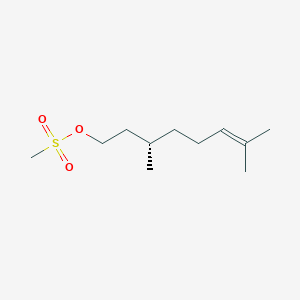
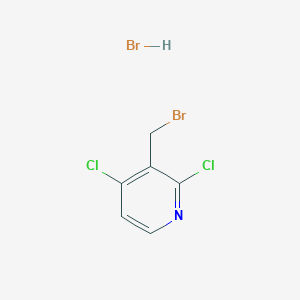
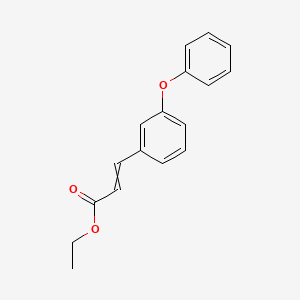
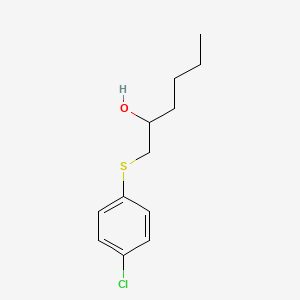
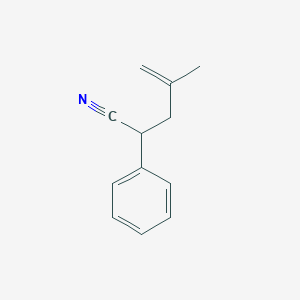
![Methyl 5-chloropyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B8296446.png)

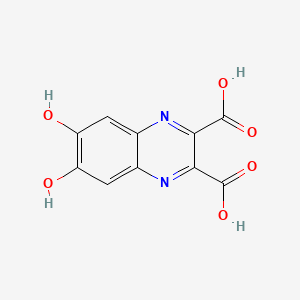
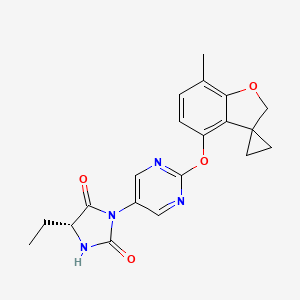
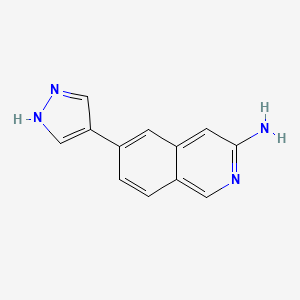
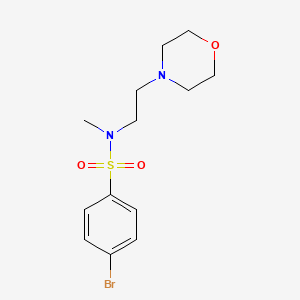
![(3S,5R)-5-Methyl-3-[1-((4R,5S)-4-methyl-2-oxo-5-phenyl-oxazolidin-3-yl)-methanoyl]-heptanoic acid tert-butyl ester](/img/structure/B8296472.png)
